3-(4-((3,4-Dichlorophenyl)sulfonyl)piperazin-1-yl)-6-(furan-2-yl)pyridazine
Overview
Description
3-(4-((3,4-Dichlorophenyl)sulfonyl)piperazin-1-yl)-6-(furan-2-yl)pyridazine is a complex organic compound that features a combination of dichlorophenyl, sulfonyl, piperazine, furan, and pyridazine moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-((3,4-Dichlorophenyl)sulfonyl)piperazin-1-yl)-6-(furan-2-yl)pyridazine typically involves multiple steps, starting from commercially available precursors. The key steps include:
Formation of the piperazine ring: This can be achieved through the reaction of appropriate amines with dihaloalkanes under basic conditions.
Introduction of the sulfonyl group: This step involves the sulfonylation of the piperazine ring using sulfonyl chlorides in the presence of a base.
Coupling with dichlorophenyl and furan moieties: This can be done through nucleophilic aromatic substitution or palladium-catalyzed cross-coupling reactions.
Formation of the pyridazine ring: This step involves cyclization reactions, often using hydrazine derivatives and appropriate dicarbonyl compounds.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
3-(4-((3,4-Dichlorophenyl)sulfonyl)piperazin-1-yl)-6-(furan-2-yl)pyridazine can undergo various types of chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones or other oxygenated derivatives.
Reduction: The nitro groups, if present, can be reduced to amines.
Substitution: The dichlorophenyl group can undergo nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) with palladium on carbon (Pd/C) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring can yield furanones, while reduction of nitro groups can yield amines.
Scientific Research Applications
3-(4-((3,4-Dichlorophenyl)sulfonyl)piperazin-1-yl)-6-(furan-2-yl)pyridazine has several scientific research applications:
Medicinal Chemistry: It can be used as a scaffold for the development of new drugs, particularly those targeting central nervous system disorders.
Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Biological Studies: It can be used as a probe to study various biological processes, including enzyme inhibition and receptor binding.
Mechanism of Action
The mechanism of action of 3-(4-((3,4-Dichlorophenyl)sulfonyl)piperazin-1-yl)-6-(furan-2-yl)pyridazine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through binding to these targets, leading to changes in their activity or function. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
3-(4-((3,4-Dichlorophenyl)sulfonyl)piperazin-1-yl)-6-(thiophen-2-yl)pyridazine: Similar structure but with a thiophene ring instead of a furan ring.
3-(4-((3,4-Dichlorophenyl)sulfonyl)piperazin-1-yl)-6-(pyridin-2-yl)pyridazine: Similar structure but with a pyridine ring instead of a furan ring.
Uniqueness
The uniqueness of 3-(4-((3,4-Dichlorophenyl)sulfonyl)piperazin-1-yl)-6-(furan-2-yl)pyridazine lies in its combination of functional groups, which confer specific chemical and biological properties. The presence of both furan and pyridazine rings, along with the sulfonyl and dichlorophenyl groups, makes it a versatile compound for various applications.
Properties
IUPAC Name |
3-[4-(3,4-dichlorophenyl)sulfonylpiperazin-1-yl]-6-(furan-2-yl)pyridazine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16Cl2N4O3S/c19-14-4-3-13(12-15(14)20)28(25,26)24-9-7-23(8-10-24)18-6-5-16(21-22-18)17-2-1-11-27-17/h1-6,11-12H,7-10H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IVDLREGLIKKOBR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NN=C(C=C2)C3=CC=CO3)S(=O)(=O)C4=CC(=C(C=C4)Cl)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16Cl2N4O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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